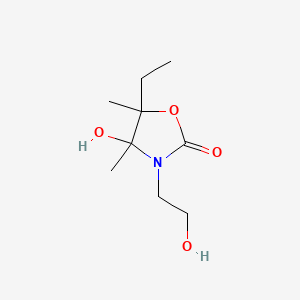![molecular formula C12H12O3S B4289457 2-(phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4289457.png)
2-(phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one
Vue d'ensemble
Description
2-(Phenylsulfanyl)-6,8-dioxabicyclo[321]octan-4-one is a bicyclic organic compound featuring a phenylsulfanyl group and a dioxabicyclo structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one typically involves the treatment of a precursor compound with specific reagents under controlled conditions. One method involves the use of ®-α-phenylethylamine salt of (S)-3-cyclohexene-1-carboxylic acid, which is treated with 1,3-dibromo-5,5-dimethylhydantoin or N-bromosuccinimide in a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen functionalities or convert sulfanyl groups to sulfoxides or sulfones.
Reduction: This reaction can reduce carbonyl groups to alcohols or convert sulfoxides back to sulfides.
Substitution: This reaction can replace the phenylsulfanyl group with other substituents under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.
Applications De Recherche Scientifique
2-(Phenylsulfanyl)-6,8-dioxabicyclo[32
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: Its structural features may make it a candidate for studying enzyme interactions or as a ligand in biochemical assays.
Medicine: It may have potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Its unique properties may make it useful in the development of new materials or as a catalyst in chemical reactions
Mécanisme D'action
The mechanism of action of 2-(phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group and the dioxabicyclo structure may enable it to bind to specific sites, modulating the activity of the target molecules. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound features a nitrogen atom in the bicyclic structure and has been studied for its pharmacological potential.
8-Azabicyclo[3.2.1]octane: This compound is central to the family of tropane alkaloids, which have various biological activities.
Uniqueness
2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one is unique due to the presence of the phenylsulfanyl group and the dioxabicyclo structure, which confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
IUPAC Name |
2-phenylsulfanyl-6,8-dioxabicyclo[3.2.1]octan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3S/c13-9-6-11(10-7-14-12(9)15-10)16-8-4-2-1-3-5-8/h1-5,10-12H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCDASQHIRYVRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2COC(C1=O)O2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Chlorophenyl)-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-4-phenylpyridine-3-carbonitrile](/img/structure/B4289379.png)



![ETHYL (2Z)-5-AMINO-8-CYANO-3-OXO-7-[4-(PROPAN-2-YL)PHENYL]-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE](/img/structure/B4289404.png)
![ETHYL (2Z)-5-AMINO-8-CYANO-7-(4-FLUOROPHENYL)-2-[(4-FLUOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE](/img/structure/B4289412.png)
![BIS({[(4-METHOXYPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE](/img/structure/B4289423.png)
![7-chloro-2-(4-phenylphenyl)-1-(2,2,2-trifluoroacetyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile](/img/structure/B4289430.png)
![4-(4-Methoxyphenyl)-6-phenyl-2-[(2-phenylethyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B4289441.png)

![N-(2-NITROPHENYL)-2-[(3-PHENYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]ACETAMIDE](/img/structure/B4289456.png)
![3,3,3A-TRIMETHYL-3A,4-DIHYDRO-3H-[1,3]OXAZOLO[3,4-A][1,3]BENZIMIDAZOL-1-ONE](/img/structure/B4289470.png)


